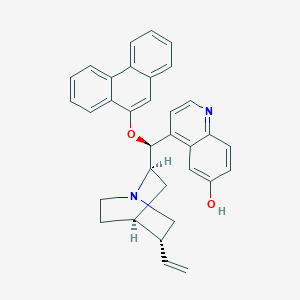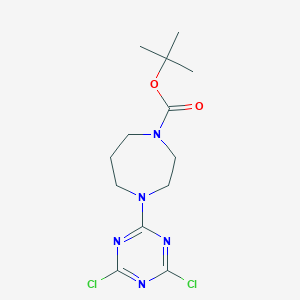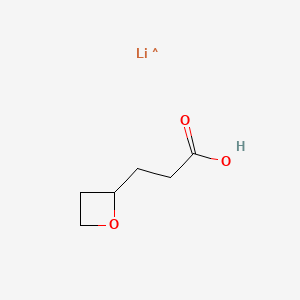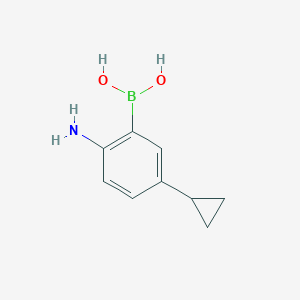
(2-Amino-5-cyclopropylphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Amino-5-cyclopropylphenyl)boronic acid is an organic compound with the molecular formula C9H12BNO2. It is a boronic acid derivative, characterized by the presence of an amino group and a cyclopropyl group attached to a phenyl ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-cyclopropylphenyl)boronic acid typically involves the borylation of an appropriate aryl precursor. One common method is the Miyaura borylation reaction, which involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity .
化学反应分析
Types of Reactions
(2-Amino-5-cyclopropylphenyl)boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form a phenol derivative.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenol Derivatives: Formed through oxidation of the boronic acid group.
科学研究应用
(2-Amino-5-cyclopropylphenyl)boronic acid has diverse applications in scientific research:
作用机制
The mechanism of action of (2-Amino-5-cyclopropylphenyl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product . The amino group can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound .
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Lacks the amino and cyclopropyl groups, making it less versatile in certain reactions.
(2-Amino-5-methylphenyl)boronic Acid: Similar structure but with a methyl group instead of a cyclopropyl group, which can affect its reactivity and applications.
Uniqueness
(2-Amino-5-cyclopropylphenyl)boronic acid is unique due to the presence of both an amino group and a cyclopropyl group, which can enhance its reactivity and allow for the formation of more complex molecules. The cyclopropyl group can introduce strain into the molecule, making it more reactive in certain chemical reactions .
属性
分子式 |
C9H12BNO2 |
|---|---|
分子量 |
177.01 g/mol |
IUPAC 名称 |
(2-amino-5-cyclopropylphenyl)boronic acid |
InChI |
InChI=1S/C9H12BNO2/c11-9-4-3-7(6-1-2-6)5-8(9)10(12)13/h3-6,12-13H,1-2,11H2 |
InChI 键 |
GNBWMNVASNOKFY-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=CC(=C1)C2CC2)N)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


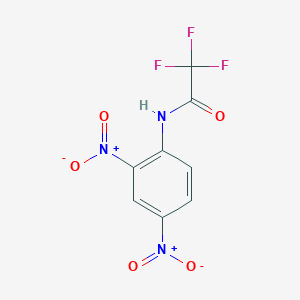
![2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(2-methoxybenzyl)acetamide](/img/structure/B14085920.png)
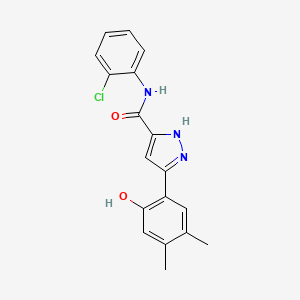
![4-butyl-10-methyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione](/img/structure/B14085940.png)
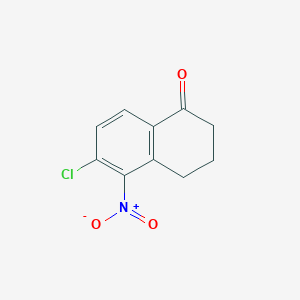
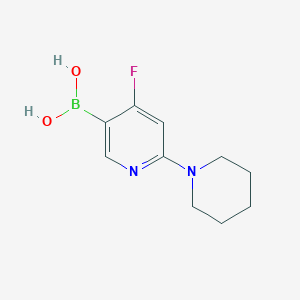
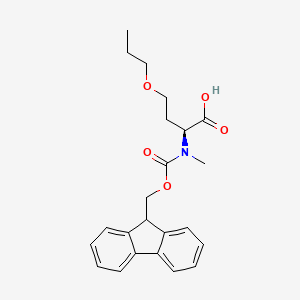
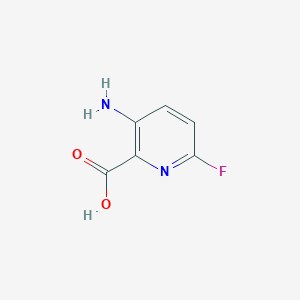
![4-(4-ethoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14085975.png)
![2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]acetamide](/img/structure/B14085983.png)
![N-[9-(2-fluorophenyl)-12-oxo-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]-1H-indole-2-carboxamide](/img/structure/B14085989.png)
